![molecular formula C13H13N3O3S B12839490 (6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)
(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid is a cephalosporin derivative, which is a class of β-lactam antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable agent in the treatment of various bacterial infections. The structure of this compound includes a cephem nucleus, which is characteristic of cephalosporins, and a pyridylmethyl group that enhances its antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cephem nucleus.
Introduction of the Amino Group: The amino group is introduced at the 7th position of the cephem ring.
Attachment of the Pyridylmethyl Group: The pyridylmethyl group is then attached to the 3rd position of the cephem ring through a series of chemical reactions, including nucleophilic substitution and coupling reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The pyridylmethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted cephem derivatives.
科学研究应用
7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of novel cephalosporin derivatives.
Biology: Studied for its antibacterial activity against a wide range of bacterial strains.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
作用机制
The antibacterial activity of 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. By binding to these proteins, the compound disrupts the cell wall synthesis, leading to bacterial cell lysis and death.
相似化合物的比较
Cephalexin: Another cephalosporin antibiotic with a similar cephem nucleus but different side chains.
Cefuroxime: A cephalosporin with a similar mechanism of action but different chemical structure.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum of activity.
Uniqueness: 7-Amino-3-(1-pyridylmethyl)-3-cephem-4-carboxylic Acid is unique due to its specific pyridylmethyl group, which enhances its antibacterial properties and provides a different spectrum of activity compared to other cephalosporins. This structural modification allows it to be effective against certain bacterial strains that may be resistant to other cephalosporins.
属性
分子式 |
C13H13N3O3S |
|---|---|
分子量 |
291.33 g/mol |
IUPAC 名称 |
(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3S/c14-9-11(17)16-10(13(18)19)7(6-20-12(9)16)5-8-3-1-2-4-15-8/h1-4,9,12H,5-6,14H2,(H,18,19)/t9?,12-/m0/s1 |
InChI 键 |
CZFXXTNDQYWMQM-ACGXKRRESA-N |
手性 SMILES |
C1C(=C(N2[C@@H](S1)C(C2=O)N)C(=O)O)CC3=CC=CC=N3 |
规范 SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



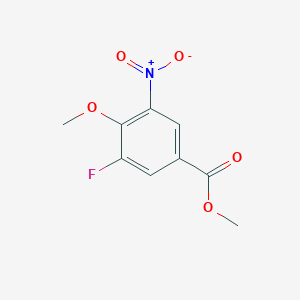
amino]benzoyl]oxy]benzoic acid](/img/structure/B12839435.png)
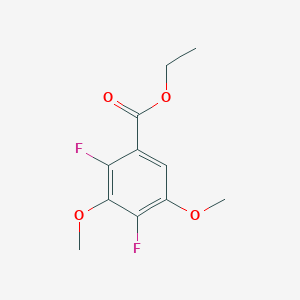
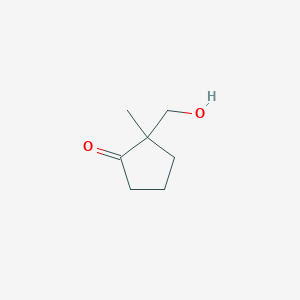
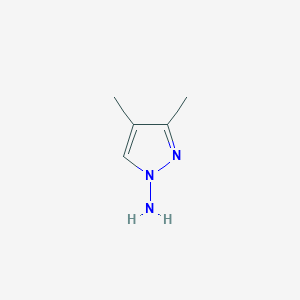
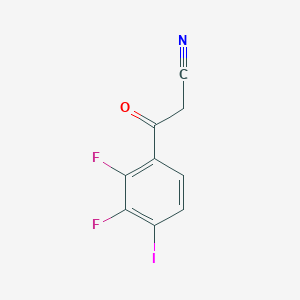
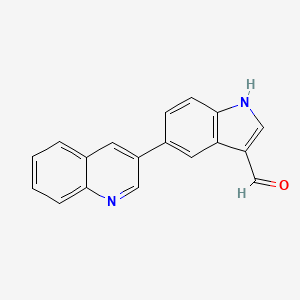
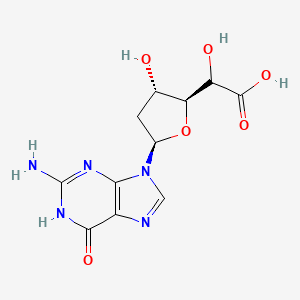
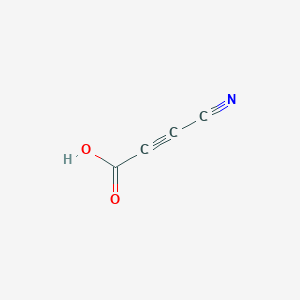
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
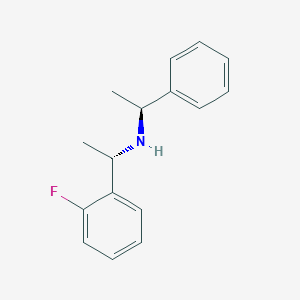

![tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidine]-1'-carboxylate](/img/structure/B12839514.png)
